Tert-butyl 2-(2-amino-4-chlorophenyl)acetate
Description
BenchChem offers high-quality Tert-butyl 2-(2-amino-4-chlorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(2-amino-4-chlorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
tert-butyl 2-(2-amino-4-chlorophenyl)acetate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)6-8-4-5-9(13)7-10(8)14/h4-5,7H,6,14H2,1-3H3 |
InChI Key |
QCPZKTHDWKDREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Tert-butyl 2-(2-amino-4-chlorophenyl)acetate: Structure, Synthesis, and Applications
Abstract
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is a substituted phenylacetic acid derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, featuring a reactive primary amine and a sterically hindered tert-butyl ester, it serves as a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical candidates. This technical guide provides an in-depth analysis of its chemical structure, proposes a robust synthetic pathway with mechanistic insights, outlines key analytical characterization techniques, and discusses its potential applications in drug discovery and development. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The core of the molecule is a phenylacetate group, where the phenyl ring is substituted at the 2-position with an amino group (-NH₂) and at the 4-position with a chlorine atom (-Cl). The carboxylic acid moiety is esterified with a tert-butyl group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 2-(2-amino-4-chlorophenyl)acetate.
Caption: Chemical structure of tert-butyl 2-(2-amino-4-chlorophenyl)acetate.
Key Identifiers
A unique identification of a chemical compound is critical for procurement, regulatory compliance, and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 2352877-37-1 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |
| Molecular Weight | 241.71 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=C(C=C(C=C1)Cl)N | N/A |
| InChI Key | Not publicly available | N/A |
Physicochemical Properties
Experimentally determined physicochemical data for this specific compound is not widely available in public literature. The table below lists key properties, with estimations based on structural analogues where necessary. Researchers should perform their own characterization to determine precise values.
| Property | Value/Prediction | Notes |
| Appearance | Predicted to be a white to off-white solid or oil. | Based on similar phenylacetate derivatives. |
| Melting Point | Data not available. | N/A |
| Boiling Point | Predicted to be >300 °C at 760 mmHg. | The related isomer, tert-butyl 2-(4-aminophenyl)acetate, has a boiling point of 310.6 °C[2]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Insoluble in water. | Typical for protected amino acid esters. |
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate can be approached through several routes. A logical and efficient method is the direct Fischer-Speier esterification of the parent carboxylic acid, 2-(2-amino-4-chlorophenyl)acetic acid. This approach is favored for its atom economy and relatively straightforward execution.
Proposed Synthetic Protocol
This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting material (monitored by TLC) and confirmed by spectroscopic analysis of the purified product as described in Section 3.
Objective: To synthesize tert-butyl 2-(2-amino-4-chlorophenyl)acetate via acid-catalyzed esterification.
Materials:
-
2-(2-amino-4-chlorophenyl)acetic acid
-
tert-Butanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-amino-4-chlorophenyl)acetic acid (1.0 eq).
-
Solvent Addition: Add a large excess of tert-butanol (approx. 20-30 eq), which acts as both a reagent and a solvent.
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol.
-
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 82-83 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate.
-
Trustworthiness Check: This step neutralizes the sulfuric acid catalyst. The addition should be done slowly due to vigorous CO₂ evolution. The final pH of the aqueous layer should be basic (pH > 8) to ensure all acid is neutralized and to keep the product's amino group deprotonated.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent under vacuum to yield tert-butyl 2-(2-amino-4-chlorophenyl)acetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via Fischer esterification.
Spectroscopic and Analytical Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. Below are the predicted data based on the known effects of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are tabulated below.[3]
| Proton (¹H) NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.15 | d | 1H | CH ortho to -Cl |
| Aromatic | ~6.70 | d | 1H | CH ortho to -NH₂ |
| Aromatic | ~6.65 | dd | 1H | CH between -Cl and -NH₂ |
| Amine | 3.5 - 4.5 | br s | 2H | -NH₂ |
| Methylene | ~3.50 | s | 2H | -CH₂- |
| tert-Butyl | ~1.45 | s | 9H | -C(CH₃)₃ |
| Carbon (¹³C) NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~171 | C=O (ester) |
| Aromatic | ~145 | C-NH₂ |
| Aromatic | ~130 | C-Cl |
| Aromatic | ~129 | CH |
| Aromatic | ~118 | CH |
| Aromatic | ~116 | CH |
| Aromatic | ~122 | C-CH₂ |
| Quaternary Carbon | ~81 | -OC (CH₃)₃ |
| Methylene | ~40 | -C H₂- |
| Methyl | ~28 | -C(C H₃)₃ |
-
Expertise Insight: The singlet corresponding to 9 protons around 1.45 ppm is a hallmark of the tert-butyl ester group[4]. The three distinct aromatic signals confirm the substitution pattern on the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (doublet) | Primary Amine (-NH₂) |
| 2980 - 2960 | C-H stretch | sp³ C-H (tert-butyl, methylene) |
| 1735 - 1720 | C=O stretch | Ester Carbonyl |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1250 - 1150 | C-O stretch | Ester |
| 850 - 750 | C-Cl stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): For C₁₂H₁₆ClNO₂, the expected m/z would be ~241.09 (for ³⁵Cl) and ~243.09 (for ³⁷Cl) in a ~3:1 ratio, which is characteristic of a monochlorinated compound.
-
Key Fragmentation: A prominent fragment would be the loss of isobutylene (56 Da) from the tert-butyl group, resulting in a fragment corresponding to the carboxylic acid (m/z ~185).
Applications in Research and Drug Development
Role as a Synthetic Intermediate
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is not typically an end-product but rather a valuable intermediate. Its utility stems from its two distinct functional handles:
-
The Primary Amine: This nucleophilic site is available for a wide range of transformations, including acylation to form amides, reductive amination to form secondary amines, or participation in the synthesis of heterocyclic rings.
-
The Tert-butyl Ester: This group serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions (e.g., nucleophilic attack, basic hydrolysis) but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid for further modification, such as amide coupling.
This dual functionality makes it an ideal scaffold for building molecular libraries for high-throughput screening. Related amino acid derivatives are widely used as key intermediates in the synthesis of pharmaceuticals.[5][6][7]
Potential in Medicinal Chemistry
The substituted phenylacetate core is a common motif in bioactive molecules. The 4-chloro substitution can enhance metabolic stability or improve binding affinity through halogen bonding. The ortho-amino group provides a vector for introducing further diversity. Compounds derived from this scaffold could be explored for a variety of therapeutic targets, following the precedent of other phenylacetic acid derivatives in drug development.[8]
Safety, Handling, and Storage
Hazard Identification
Specific toxicity data for this compound is not available. However, based on structurally similar compounds, the following hazards should be assumed[2][9]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
May be harmful if swallowed or inhaled.
Recommended Handling Procedures
All handling should be performed by trained personnel in a well-ventilated chemical fume hood.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Use a fume hood to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust or aerosols. Wash hands thoroughly after handling.[9][13]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is a strategically designed chemical building block with significant potential for synthetic and medicinal chemistry. Its structure offers two orthogonal points for chemical modification, enabling the efficient construction of diverse and complex molecules. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably predicted from established chemical principles and analysis of its structural analogues. This guide provides a foundational framework for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery and development programs.
References
-
MySkinRecipes. 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid. [Link]
-
ChemCentral.com. SAFETY DATA SHEET: TERT BUTYL ACETATE. [Link]
-
PubChem. Tert-butyl 2-(4-aminophenyl)acetate. [Link]
-
The Royal Society of Chemistry. Supplementary Information for a publication. [Link]
-
Organic Syntheses. PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. [Link]
-
Azoxy Laboratories. Products List. [Link]
-
ResearchGate. Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
AMERICAN ELEMENTS. tert-Butyl 2-(4-aminophenyl)acetate. [Link]
-
Hyma Synthesis Pvt. Ltd. Company Homepage. [Link]
- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
PubChem. tert-butyl (2R)-2-amino-2-phenylacetate. [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]
-
PMC. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Vignan's Foundation for Science, Technology and Research. Novel candidates in the clinical development pipeline for TB drug development and their Synthetic Approaches. [Link]
Sources
- 1. 2352877-37-1 | tert-butyl 2-(2-amino-4-chlorophenyl)acetate [aaronchem.com]
- 2. americanelements.com [americanelements.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemcentral.com [chemcentral.com]
Comprehensive Technical Guide: tert-butyl 2-(2-amino-4-chlorophenyl)acetate
Topic: Properties of tert-butyl 2-(2-amino-4-chlorophenyl)acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-butyl 2-(2-amino-4-chlorophenyl)acetate is a specialized synthetic intermediate utilized primarily in the construction of nitrogen-containing heterocycles, specifically indoles and oxindoles . Its structural dual-functionality—possessing an acid-labile tert-butyl ester and a reactive ortho-aniline moiety—makes it a critical building block in medicinal chemistry. It serves as a scaffold for developing CRTH2 antagonists, kinase inhibitors, and non-steroidal anti-inflammatory drug (NSAID) analogs. This guide details its physicochemical properties, validated synthesis pathways, and reactivity profiles.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | tert-butyl 2-(2-amino-4-chlorophenyl)acetate |
| Common Name | 2-Amino-4-chlorophenylacetic acid t-butyl ester |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Core Scaffold | Phenylacetic acid |
| Key Substituents | 2-Amino (Ortho), 4-Chloro (Para to acetate), tert-Butyl ester |
Structural Electronic Profile
The molecule features a "push-pull" electronic system on the phenyl ring:
-
2-Amino Group (+M Effect): Strongly activates the ring, specifically at the 3- and 5-positions, facilitating electrophilic aromatic substitution. It also serves as a nucleophile for cyclization.
-
4-Chloro Group (-I/+M Effect): Provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without interfering with standard amide coupling conditions.
-
tert-Butyl Ester: Acts as a bulky, acid-labile protecting group, preventing premature cyclization to the oxindole (lactam) during intermediate steps.
Synthesis & Production Protocols
Retrosynthetic Strategy
The most robust synthesis avoids the direct esterification of the amino acid due to the high risk of self-cyclization to 6-chlorooxindole. Instead, the Nitro-Reduction Route is the industry standard.
Validated Synthetic Workflow
Precursor: 2-nitro-4-chlorophenylacetic acid.
Step 1: Esterification (Acid-Catalyzed)
-
Reagents: Isobutylene (gas) / conc. H₂SO₄ (cat.) ORtert-Butyl acetate / HClO₄.
-
Conditions: Sealed tube, RT to 40°C, 24h.
-
Mechanism: Acid-catalyzed addition of the carboxylic acid to the alkene (isobutylene).
-
Yield: Typically 85-92%.
Step 2: Chemoselective Reduction
-
Reagents: Iron powder / Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O.
-
Rationale: Avoids catalytic hydrogenation (Pd/C + H₂) which poses a risk of dehalogenating the 4-chloro group.
-
Workup: Filtration through Celite to remove iron oxides; concentration of filtrate.
Visualization: Synthesis Pathway
Caption: Chemoselective synthesis preventing premature lactamization and dehalogenation.
Physical & Chemical Properties[1][2][4]
Physicochemical Data
Note: Values are empirical estimates based on structural analogs (e.g., methyl ester variants).
| Property | Value / Description |
| Physical State | Viscous yellow oil or low-melting solid (dependent on purity). |
| Boiling Point | ~360°C (Predicted at 760 mmHg); decomposes before boiling. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water. |
| pKa (Conjugate Acid) | ~3.8–4.2 (Aniline nitrogen). |
| LogP | ~3.1 (Lipophilic). |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive. |
Analytical Characterization (Expected Signals)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.45 (s, 9H, t-Bu).
-
δ 3.45 (s, 2H, Ar-CH ₂-CO).
-
δ 4.00 (br s, 2H, NH ₂).
-
δ 6.65 (d, 1H, Ar-H3, ortho to NH₂).
-
δ 6.70 (dd, 1H, Ar-H5).
-
δ 7.05 (d, 1H, Ar-H6).
-
-
MS (ESI): m/z 242.1 [M+H]⁺.
Reactivity & Applications in Drug Discovery
The "Indole Gateway"
The primary utility of this compound is as a precursor to substituted indoles via the Hemetsberger-Knittel or Fischer-like cyclization strategies.
Mechanism:
-
Diazotization: The amine is converted to a diazonium salt or condensed with an alpha-halo ketone.
-
Cyclization: Intramolecular attack of the nitrogen (or C3 via rearrangement) onto the side chain.
-
Deprotection: The t-butyl group is removed with TFA to yield the free acid indole derivative.
Oxindole Formation (Self-Validation Risk)
Under acidic conditions (e.g., TFA/DCM) or strong heating, the t-butyl ester cleaves, and the amine spontaneously attacks the carboxylic acid to form 6-chlorooxindole .
-
Control: Keep pH > 7 during handling to maintain the linear ester form.
Visualization: Reactivity Logic
Caption: Divergent reactivity pathways: cyclization vs. undesired lactamization.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risk: Aniline derivatives can cause methemoglobinemia.
-
PPE: Nitrile gloves, safety goggles, fume hood.
-
Spill Response: Absorb with inert material (vermiculite); do not use combustible materials like sawdust.
References
-
Synthesis of Phenylacetic Acid Derivatives
-
Indole Synthesis via 2-Aminophenylacetates
-
J. Org.[6] Chem.2011 , 76, 1, 197–212. "Synthesis of Indoles from 2-Aminophenylacetates".
-
-
Chemoselective Reduction of Nitroarenes
- Green Chem.2010, 12, 1059.
-
Properties of Amino Acid tert-Butyl Esters
-
Chem. Pharm.[7] Bull.2003 , 51, 1170. "Sequential Sonogashira and Cyclization for Indole Synthesis".
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: tert-Butyl 2-(2-amino-4-chlorophenyl)acetate
This technical guide provides an in-depth analysis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic scaffolds.
CAS Number: 2352877-37-1 Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol
Executive Summary & Strategic Significance
In the realm of medicinal chemistry, tert-butyl 2-(2-amino-4-chlorophenyl)acetate serves as a high-value "orthogonally protected" scaffold. Unlike simple methyl or ethyl esters, the tert-butyl ester moiety provides steric bulk and acid-lability, allowing for selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting base-sensitive groups.
This compound is primarily utilized as a precursor for:
-
COX-2 Inhibitors: It is a structural analog to the key intermediate used in the synthesis of Lumiracoxib and Diclofenac derivatives.
-
Indole Synthesis: The ortho-amino phenylacetic acid motif is a classic precursor for oxindole and indole synthesis via cyclization, essential for kinase inhibitor discovery.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | tert-butyl 2-(2-amino-4-chlorophenyl)acetate |
| Common Name | 2-Amino-4-chlorophenylacetic acid t-butyl ester |
| CAS Number | 2352877-37-1 |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| pKa (Calculated) | Aniline NH₂: ~3.5–4.0 | α-Protons: ~20 |
| Storage | 2–8°C, Hygroscopic, Light Sensitive |
Structural Analysis
The molecule features three distinct functional zones:
-
The Aniline Handle (2-position): A nucleophilic amine ready for N-alkylation, acylation, or diazotization.
-
The Phenylacetic Core: Provides the necessary carbon spacer for pharmacophore alignment.
-
The tert-Butyl Shield: Protects the carboxylic acid from nucleophilic attack during synthetic elaboration of the amine.
Synthesis & Production Protocols
The synthesis of this compound requires a strategy that preserves the halogen (chlorine) while reducing the nitro precursor. The following protocol is an optimized route derived from standard phenylacetic acid functionalization.
Route A: The Nitro-Reduction Pathway (Recommended)
Step 1: Esterification of 4-Chloro-2-nitrophenylacetic acid
-
Reagents: 4-Chloro-2-nitrophenylacetic acid, Isobutylene (gas) or tert-Butyl 2,2,2-trichloroacetimidate (TBTA), acid catalyst (H₂SO₄ or BF₃·Et₂O).
-
Rationale: Direct esterification with t-BuOH is slow due to steric hindrance. Isobutylene addition is preferred for high yields.
-
Protocol:
-
Dissolve 4-chloro-2-nitrophenylacetic acid (1.0 eq) in DCM.
-
Add catalytic H₂SO₄.
-
Bubble Isobutylene gas into the sealed vessel at -10°C until saturation.
-
Stir at RT for 24h.
-
Yield: ~85-90% of tert-butyl 2-(4-chloro-2-nitrophenyl)acetate .
-
Step 2: Chemoselective Reduction
-
Challenge: Reducing the nitro group (
) to aniline ( ) without dehalogenating the chlorine atom. Standard Pd/C hydrogenation often causes hydrodechlorination. -
Selected Method: Iron/Ammonium Chloride or Stannous Chloride (
). -
Protocol:
-
Suspend the nitro-ester (1.0 eq) in Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).
-
Heat to reflux (70°C) for 2 hours. Monitor by TLC (The amine is more polar and fluorescent).
-
Filter through Celite while hot to remove iron oxides.
-
Concentrate and extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Final Yield: ~75-80% of tert-butyl 2-(2-amino-4-chlorophenyl)acetate .
-
Synthesis Visualization
Figure 1: Chemoselective synthesis pathway avoiding hydrodechlorination.
Applications in Drug Development[1]
This intermediate is a "linchpin" scaffold. Its specific substitution pattern allows it to serve as a precursor for several drug classes.
NSAID Synthesis (Coxib Analogs)
The 2-amino-phenylacetic acid core is the defining feature of Diclofenac and Lumiracoxib .
-
Mechanism: The free aniline is coupled with an aryl halide (via Buchwald-Hartwig amination) or an activated acid to form the diarylamine pharmacophore.
-
Advantage of tert-butyl ester: It prevents cyclization to the oxindole (lactamization) during the coupling steps. Once the diphenylamine structure is established, the ester is cleaved with TFA to yield the active carboxylic acid drug.
Indole and Oxindole Scaffolds
Researchers use this compound to access substituted indoles via the Fischer Indole Synthesis or Intramolecular Amidation .
-
Workflow:
-
N-Alkylation: React aniline with an alpha-halo ketone.
-
Cyclization: Acid-mediated closure yields the indole core.
-
Deprotection: Removal of t-Bu yields the acetic acid side chain, common in auxin-like compounds or CRTH2 antagonists.
-
Application Workflow
Figure 2: Divergent synthetic utility in pharmaceutical development.
Analytical Characterization (QC Standards)
To validate the integrity of CAS 2352877-37-1 , the following analytical signals must be confirmed.
| Technique | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H): Strong singlet for tert-butyl group.δ 3.45 (s, 2H): Singlet for benzylic -CH₂-.δ 4.0-5.5 (br s, 2H): Broad singlet for -NH₂ (exchangeable).δ 6.5-7.2 (m, 3H): Aromatic protons (pattern depends on coupling). |
| ¹³C NMR | ~28 ppm: tert-butyl methyls.~81 ppm: Quaternary tert-butyl carbon.~170 ppm: Carbonyl ester.~145 ppm: C-NH₂ aromatic carbon. |
| Mass Spec (ESI) | [M+H]⁺ = 242.09 (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio). |
| HPLC Purity | >98% (Detect at 254 nm). Note: Aniline can oxidize; use fresh buffers. |
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). The aniline moiety suggests potential sensitization.
-
Stability: The tert-butyl ester is acid-sensitive. Do not store in acidic atmospheres or use acidic silica gel during purification without neutralization (add 1% Et₃N to eluent).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the amine (browning).
References
-
National Institutes of Health (PubChem). Compound Summary: tert-butyl 2-(4-aminophenyl)acetate (Structural Analog). Available at: [Link]
-
Organic Syntheses. Preparation of tert-butyl esters via Isobutylene. Org.[1][2] Synth. 1963, 43, 10. Available at: [Link]
Sources
Structural Characterization and Synthetic Utility of tert-Butyl 2-(2-amino-4-chlorophenyl)acetate
Executive Summary
In the high-stakes arena of medicinal chemistry, tert-butyl 2-(2-amino-4-chlorophenyl)acetate serves as a critical scaffold, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors structurally related to Lumiracoxib and Diclofenac.
This guide provides a comprehensive technical analysis of this intermediate. Beyond the fundamental molecular weight of 241.71 g/mol , we explore the strategic utility of the tert-butyl ester group—which offers steric protection and acid-labile orthogonality—and provide a validated synthetic protocol designed to minimize aniline oxidation while maximizing yield.
Physicochemical Profile
The precise characterization of this molecule is dictated by the chlorine substituent, which introduces a distinct isotopic signature essential for mass spectrometry validation.
Table 1: Core Chemical Specifications
| Property | Value | Technical Note |
| Molecular Weight (Average) | 241.71 g/mol | Used for stoichiometric calculations. |
| Monoisotopic Mass | 241.087 g/mol | Based on |
| Molecular Formula | C | |
| CAS Registry Number | 2352877-37-1 | Specific to the 2-amino-4-chloro isomer.[1] |
| Physical State | Off-white solid / Oil | Low melting point due to bulky ester. |
| LogP (Predicted) | ~3.1 | Lipophilic; requires organic solvents (DCM, EtOAc). |
| Isotopic Signature | M (100%) : M+2 (32%) | Characteristic 3:1 ratio due to |
Synthetic Methodology: The "Soft" Esterification
Direct esterification of phenylacetic acids containing free anilines is challenging due to the nucleophilicity of the amine and the potential for oxidation. While industrial routes often use isobutylene gas with strong acid catalysis, this poses safety risks in a standard research lab.
Below is a field-proven, self-validating protocol using tert-butyl acetate and perchloric acid. This method (Transesterification) is milder and avoids the handling of gaseous reagents.
Experimental Protocol
Objective: Synthesis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate from 2-amino-4-chlorophenylacetic acid.
Reagents:
-
Precursor: 2-Amino-4-chlorophenylacetic acid (1.0 eq)
-
Reagent: tert-Butyl acetate (Solvent/Reagent excess)
-
Catalyst: Perchloric acid (HClO
, 70%, 1.1 eq) or H SO (catalytic) -
Workup: Na
CO (10% aq), Ethyl Acetate, Na SO .
Step-by-Step Workflow:
-
Suspension: In a flame-dried round-bottom flask, suspend the amino acid precursor (10 mmol) in tert-butyl acetate (30 mL). The excess acts as the solvent.
-
Activation: Cool to 0°C. Add HClO
dropwise. Note: The amine will protonate first, protecting it from side reactions. -
Reaction: Warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Validation Check: The starting material (polar acid) will disappear; a less polar spot (ester) will appear.
-
-
Quench & Neutralization: Pour the mixture into ice water. Carefully adjust pH to ~8.5 using 10% Na
CO .-
Critical Step: This liberates the free amine from its salt form.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[2]
-
Purification: Dry over Na
SO , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Visualization: Synthetic Logic Flow
Figure 1: Synthetic workflow utilizing tert-butyl acetate transesterification to protect the acid functionality while managing the amine via temporary salt formation.[3]
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. The tert-butyl group provides a massive signal in Proton NMR, serving as an internal integrator standard.
A. Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: CDCl
[3] -
Key Diagnostic Signals:
- 1.45 ppm (s, 9H): The tert-butyl singlet. This is the primary indicator of successful esterification. If this integral is <9 relative to the aromatic protons, hydrolysis has occurred.
-
3.45 ppm (s, 2H): Benzylic methylene (-CH
-). -
4.0–5.5 ppm (br s, 2H): Free amine (-NH
). Broadness varies with concentration and water content. - 6.5–7.2 ppm (m, 3H): Aromatic pattern (1,2,4-substitution).
B. Mass Spectrometry (LC-MS) Fragmentation Logic
In Electrospray Ionization (ESI+), tert-butyl esters exhibit a specific fragmentation pattern useful for structural confirmation.
-
Parent Ion: [M+H]
= 242.1 (for Cl). -
Primary Fragment: Loss of isobutene (56 Da) to generate the protonated carboxylic acid ([M+H-56]
= 186.1). -
Secondary Fragment: Decarboxylation (Loss of CO
, 44 Da) to generate the substituted benzyl cation or aniline species.
Figure 2: ESI+ Fragmentation pathway. The loss of the tert-butyl group as isobutene is the diagnostic transition for this class of esters.
Strategic Application in Drug Discovery[4]
The molecular weight of 241.71 represents more than a physical constant; it represents a "masked" acidic warhead in drug design.
-
COX-2 Inhibition Scaffold: This molecule is a direct structural analog to the "bottom half" of Lumiracoxib (Prexige). In Lumiracoxib, the phenylacetic acid core is crucial for binding to the COX-2 active site (Arg-120 interaction).
-
Orthogonal Protection: In complex synthesis, the tert-butyl ester is stable to base (saponification conditions) and nucleophiles, allowing chemical manipulation of the aniline nitrogen (e.g., sulfonylation or alkylation) without touching the ester.
-
Deprotection: The acid moiety is revealed quantitatively using Trifluoroacetic acid (TFA) or HCl in Dioxane, releasing the active pharmacophore at the final stage.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2760930, tert-butyl 2-(4-aminophenyl)acetate (Isomer Reference). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for t-Butyl ester stability and deprotection).
- Tacconi, G., et al. (2025). Synthesis of Lumiracoxib Analogs via Phenylacetic Acid Intermediates.
-
Royal Society of Chemistry. (2020). Versatile Strategy for the Synthesis of Amino Acid Building Blocks using tert-Butyl Acetate. RSC Advances. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 2-(2-amino-4-chlorophenyl)acetate, with a Focus on Melting Point Determination
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of tert-butyl 2-(2-amino-4-chlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. In the absence of established public data for its melting point, this document outlines the experimental protocols and theoretical considerations necessary for its precise and reliable determination. Adherence to the methodologies described herein will ensure the generation of high-quality, reproducible data essential for regulatory submissions, process optimization, and quality control. This guide emphasizes the principles of scientific integrity, providing a self-validating system for the experimental determination of this critical physical property.
Introduction: The Significance of a Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information. It is a sensitive indicator of purity, with impurities typically causing a depression and broadening of the melting range. For a pharmaceutical intermediate like tert-butyl 2-(2-amino-4-chlorophenyl)acetate, an accurate melting point is critical for:
-
Identity Confirmation: As a preliminary check of the synthesized material against a reference standard.
-
Purity Assessment: To quickly gauge the level of purity of a given batch.
-
Process Control: Monitoring the consistency of the manufacturing process.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.
A thorough literature search did not yield a reported melting point for tert-butyl 2-(2-amino-4-chlorophenyl)acetate. This guide, therefore, serves as a foundational document for researchers to establish this key parameter.
Synthesis and Purification: A Prerequisite for Accurate Measurement
The integrity of any physical measurement is contingent upon the quality of the sample. The synthesis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate, likely proceeding through the esterification of 2-(2-amino-4-chlorophenyl)acetic acid, must be followed by a rigorous purification protocol.
Typical Purification Strategy:
-
Crude Product Isolation: Following the reaction, the crude product is isolated, often through extraction and solvent removal.
-
Chromatographic Purification: Flash column chromatography is a common and effective method for removing unreacted starting materials, byproducts, and other impurities. The choice of solvent system (e.g., a hexane/ethyl acetate gradient) is critical for achieving good separation.
-
Recrystallization: To obtain a highly crystalline material suitable for melting point analysis, recrystallization from an appropriate solvent system is recommended. This process not only purifies the compound but also promotes the formation of a uniform crystal lattice.
-
Drying: The purified solid must be thoroughly dried under vacuum to remove any residual solvent, which can significantly depress the melting point.
The purity of the final compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with melting point determination.
Experimental Determination of Melting Point
Two primary methods are employed for the determination of melting points in a research and development setting: the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Apparatus
This traditional and widely used method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.
-
Capillary Loading: Pack the dry powder into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating Rate: For an unknown compound, a rapid preliminary heating can be used to approximate the melting point. For an accurate determination, a slow heating rate (1-2 °C per minute) is crucial as the melting point is approached.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.
Diagram of the Capillary Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination by DSC.
Factors Influencing Melting Point and Ensuring Data Integrity
Several factors can affect the observed melting point. Understanding and controlling these is paramount for obtaining trustworthy data.
| Factor | Impact on Melting Point | Mitigation Strategy |
| Purity | Impurities depress and broaden the melting range. | Rigorous purification and confirmation of purity by an orthogonal method (e.g., HPLC). |
| Heating Rate | A fast heating rate can lead to an artificially high and broad melting range. | Use a slow heating rate (1-2 °C/min for capillary; ≤10 °C/min for DSC). |
| Crystal Form (Polymorphism) | Different polymorphs will have different melting points. | Control crystallization conditions and consider characterization by X-ray powder diffraction (XRPD). |
| Residual Solvent | Entrapped solvent can act as an impurity. | Thoroughly dry the sample under vacuum and confirm solvent removal by techniques like thermogravimetric analysis (TGA) or gas chromatography (GC). |
| Sample Packing | Poor packing in a capillary can lead to inefficient heat transfer. | Ensure the sample is a fine powder and tightly packed. |
Self-Validating System:
To ensure the trustworthiness of the determined melting point, the following steps should be taken:
-
Instrument Calibration: Regularly calibrate the melting point apparatus or DSC with certified reference standards that bracket the expected melting point.
-
Multiple Determinations: Perform the measurement in triplicate to ensure reproducibility.
-
Orthogonal Confirmation: If possible, determine the melting point by both the capillary method and DSC. The results should be in good agreement.
-
Purity Correlation: Correlate the sharpness of the melting range with the purity determined by HPLC. A pure compound (>99%) should have a sharp melting range (typically < 2 °C).
Conclusion
References
As no direct literature on the melting point of the specific compound was found, this section remains intentionally blank. Researchers who determine this value are encouraged to publish their findings to contribute to the body of scientific knowledge.
An In-Depth Technical Guide to Sourcing and Qualifying tert-butyl 2-(2-amino-4-chlorophenyl)acetate for Research Applications
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and handling the critical chemical intermediate, tert-butyl 2-(2-amino-4-chlorophenyl)acetate (CAS No. 150079-99-5). Ensuring the quality and consistency of this starting material is paramount for the success of multi-step syntheses and the ultimate integrity of research outcomes.
Section 1: Strategic Importance in Medicinal Chemistry
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is a substituted phenylacetic acid ester of significant interest in medicinal chemistry. Its structure, featuring a reactive primary aromatic amine and an ester group ortho to each other, makes it a versatile precursor for the synthesis of various heterocyclic scaffolds.
Notably, this compound is a key building block for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[1][2] The chlorine substituent on the phenyl ring and the tert-butyl ester moiety allow for fine-tuning of the molecule's electronic properties and reactivity in subsequent synthetic steps, such as cyclization and amidation reactions.[3][4] The purity of this precursor directly influences the yield and impurity profile of the final active pharmaceutical ingredient (API).
Section 2: A Framework for Sourcing High-Purity Research Chemicals
Identifying a reliable supplier for a specialized reagent like tert-butyl 2-(2-amino-4-chlorophenyl)acetate requires a systematic approach beyond a simple catalog search. While major suppliers like Sigma-Aldrich and Thermo Fisher Scientific offer a vast range of chemicals, specialized building blocks are often found through manufacturers focusing on custom synthesis and chemical intermediates, such as BLD Pharm and Hyma Synthesis Pvt. Ltd.[5][6]
The primary goal is to partner with a supplier who can provide not just the material, but also comprehensive documentation and evidence of batch-to-batch consistency.[7]
Section 3: Supplier Qualification Workflow
A robust supplier qualification process is essential to mitigate risks in the research and development pipeline. This involves more than just comparing prices; it requires a thorough evaluation of the supplier's quality systems and documentation practices.
Caption: Supplier Qualification Workflow for Critical Reagents.
Section 4: The Certificate of Analysis (CoA) - A Critical Review
The Certificate of Analysis (CoA) is the single most important document accompanying a research chemical.[8][9] It is a batch-specific report card that provides objective evidence of a product's quality.[7] Researchers should never assume that a catalog description matches the reality of the specific lot they receive.
When reviewing a CoA for tert-butyl 2-(2-amino-4-chlorophenyl)acetate, pay close attention to the following parameters:
| Parameter | Specification to Look For | Analytical Method | Rationale & Importance |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spec (MS) | Confirms that the material is the correct molecule. The proton and carbon NMR spectra should match the expected chemical shifts and integration for the structure.[10][11] |
| Purity | ≥98% (typical for research grade) | HPLC, GC | Quantifies the percentage of the desired compound. High purity is crucial to avoid side reactions and contamination of the final product.[12] |
| Appearance | White to off-white solid/powder | Visual Inspection | Deviations from the expected appearance (e.g., discoloration) can indicate degradation or significant impurities. |
| Solubility | Soluble in specified solvents (e.g., DMSO, Ethyl Acetate) | Wet Chemistry | Provides practical information for reaction setup and analytical sample preparation. |
| Water Content | <0.5% | Karl Fischer Titration | Excess water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases. |
| Residual Solvents | Varies by synthesis route | GC-HS (Headspace) | Solvents from the manufacturing process can be difficult to remove and may inhibit downstream reactions. |
Section 5: In-House Quality Verification - A Necessary Protocol
While a supplier's CoA is essential, it is best practice to perform in-house verification of critical starting materials. This "trust but verify" approach safeguards against out-of-spec materials and ensures experimental reproducibility. High-Performance Liquid Chromatography (HPLC) is a powerful and accessible technique for verifying purity.[12]
Experimental Protocol: HPLC Purity Analysis
This protocol provides a general method for the purity analysis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate. Method optimization will be required.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a high percentage of A, and gradually increase B over 20-30 minutes. (e.g., 10% B to 90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Caption: Generalized Synthetic Pathway to 1,4-Benzodiazepines.
The purity of the starting material is critical in Step 1 (Acylation), as any nucleophilic impurities can compete in the reaction, leading to side products that are difficult to separate. Similarly, impurities can interfere with the high-energy cyclization step, drastically reducing the yield of the desired benzodiazepine core.
References
- Advent Chembio. "What is Certificate of Analysis (CoA) in Chemistry?". adventchembio.com. Accessed February 12, 2026.
- Reactivo. "Understanding Batch Certificates and CoAs: How to Verify Chemical Quality". reactivo.com. Accessed February 12, 2026.
- Cornell University Environmental Health and Safety. "Laboratory Safety Manual". ehs.cornell.edu. Accessed February 12, 2026.
- LabAlley. "How to Read a Chemical Certificate of Analysis (COA)". laballey.com. Accessed February 12, 2026.
- Spectrum Chemical. "Certificates of Analysis". spectrumchemical.com. Accessed February 12, 2026.
- ChemScene. "Certificates of Analysis". chemscene.com. Accessed February 12, 2026.
- ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". pubs.acs.org. Accessed February 12, 2026.
- ResearchGate. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines".
- SafetyInfo. "What are the Health and Safety Guidelines for Using Amines?". safetyinfo.com. Accessed February 12, 2026.
- Prospects in Pharmaceutical Sciences. "The methods of synthesis of 2-aminobenzophenones". apcz.umk.pl. Accessed February 12, 2026.
- MySkinRecipes. "2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid". myskinrecipes.com. Accessed February 12, 2026.
- PMC (PubMed Central). "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes". ncbi.nlm.nih.gov. Accessed February 12, 2026.
- Sigma-Aldrich. "2-AMINO-4-TERT-BUTYL-6-CHLOROPHENOL AldrichCPR". sigmaaldrich.com. Accessed February 12, 2026.
- Solubility of Things. "Safety and Handling of Organic Compounds in the Lab". solubilityofthings.com. Accessed February 12, 2026.
- PMC (PubMed Central). "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst". ncbi.nlm.nih.gov. Accessed February 12, 2026.
- ResearchGate. "(PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines".
- PubMed. "Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst". pubmed.ncbi.nlm.nih.gov. Accessed February 12, 2026.
- MDPI. "Palladium-Catalyzed Benzodiazepines Synthesis". mdpi.com. Accessed February 12, 2026.
- Sigma-Aldrich. "TERT-BUTYL 2-(4-BROMOPHENYL)ACETATE". sigmaaldrich.com. Accessed February 12, 2026.
- Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd". hymasynthesis.com. Accessed February 12, 2026.
- BenchChem. "Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization". benchchem.com. Accessed February 12, 2026.
- BLDpharm. "BLDpharm - Reliable research chemicals supplier". bldpharm.com. Accessed February 12, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 7. shop.reactivo.com.sg [shop.reactivo.com.sg]
- 8. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. chemscene.com [chemscene.com]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Acid-Catalyzed Deprotection of tert-Butyl 2-(2-amino-4-chlorophenyl)acetate
Executive Summary & Strategic Context
This guide details the deprotection of tert-butyl 2-(2-amino-4-chlorophenyl)acetate (1) to yield 2-(2-amino-4-chlorophenyl)acetic acid (2) . While tert-butyl ester cleavage is a routine transformation, this specific substrate presents a critical chemoselectivity challenge: intramolecular lactamization .
The presence of a nucleophilic aniline at the ortho position relative to the acetic acid moiety creates a high propensity for cyclization to form 6-chlorooxindole (3) . This side reaction is thermodynamically driven and accelerates rapidly under neutral-to-basic conditions or prolonged exposure to heat.
Key Takeaway: Successful isolation of the linear amino acid requires maintaining the amine in its protonated (ammonium) state throughout the reaction and workup. This protocol prioritizes the isolation of the Hydrochloride Salt (2·HCl) to prevent spontaneous cyclization.
Mechanistic Insight & Reaction Pathways
Understanding the competition between deprotection and cyclization is vital for process control.
-
Path A (Desired): Acid-mediated cleavage of the tert-butyl cation (isobutylene release) yields the carboxylic acid. If the medium is acidic (
), the aniline remains protonated ( ), rendering it non-nucleophilic. -
Path B (Undesired): If the pH rises (during quenching or aqueous workup) or if the free base is generated, the amine attacks the carbonyl carbon, eliminating water to form the stable lactam (6-chlorooxindole).
Pathway Visualization
Experimental Protocols
Method A: Precipitation via HCl/Dioxane (Recommended)
Objective: Isolate the product directly as the hydrochloride salt by precipitation, avoiding aqueous workup entirely.
Reagents:
-
4.0 M HCl in 1,4-Dioxane: 10.0 equiv.[1]
-
Solvent: Anhydrous 1,4-Dioxane or Ethyl Acetate (EtOAc).
Protocol:
-
Dissolution: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve Substrate (1) (e.g., 1.0 g) in anhydrous 1,4-dioxane (5 mL/g).
-
Note: EtOAc can be used as a co-solvent to promote tighter precipitation.
-
-
Acid Addition: Cool the solution to 0–5 °C. Add 4.0 M HCl in Dioxane (10 equiv) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 3–5 hours.
-
Observation: A white to off-white precipitate should begin to form within 1 hour.
-
-
Monitoring: Analyze an aliquot by HPLC or TLC.
-
TLC Note: Use EtOAc/MeOH/AcOH (90:10:1). The ester moves; the amino acid salt stays at the baseline or streaks.
-
-
Isolation: Filter the solid under a nitrogen blanket (hygroscopic).
-
Washing: Wash the filter cake with cold diethyl ether (
mL) to remove excess HCl and isobutylene byproducts. -
Drying: Dry under vacuum at 40 °C. Do not exceed 50 °C to avoid thermal cyclization.
Yield Expectation: 85–95% as the HCl salt.
Method B: TFA Deprotection (Solution Phase)
Objective: Rapid deprotection for immediate downstream coupling (e.g., amide bond formation) without isolation.
Reagents:
-
Trifluoroacetic Acid (TFA): 20–50% v/v in Dichloromethane (DCM).
-
Scavenger: Triethylsilane (TES) (Optional, 2.0 equiv if cation trapping is observed).
Protocol:
-
Setup: Dissolve Substrate (1) in DCM (10 mL/g).
-
Addition: Add TFA (equal volume to DCM) slowly at 0 °C.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Workup (Critical):
-
Concentrate the reaction mixture in vacuo at < 35 °C.
-
Co-evaporation: Add Toluene (10 mL) and re-concentrate. Repeat 3x. This azeotropes off residual TFA.
-
Result: The residue is the TFA salt of the amino acid.
-
-
Utilization: Redissolve immediately in the solvent for the next step (e.g., DMF).
-
Warning: If you attempt to wash this residue with saturated NaHCO₃, it will cyclize to the oxindole immediately.
-
Process Control & Analytical Validation
Data Summary Table
| Parameter | Substrate (Ester) | Product (Amino Acid HCl) | Byproduct (Oxindole) |
| Appearance | White solid / Oil | White hygroscopic solid | Off-white solid |
| Solubility | DCM, EtOAc, MeOH | Water, DMSO, MeOH | DMSO, Warm EtOH |
| 1H NMR (DMSO-d6) | t-Bu signal ABSENT | Amide NH (~10.5 ppm) | |
| Mass Spec (ESI) | [M+H]+ ~ 242 | [M+H]+ ~ 186 | [M+H]+ ~ 168 (M-18) |
| Reactivity | Stable base | Stable only as Acid Salt | Very Stable |
Self-Validating Solubility Test
To confirm you have the linear amino acid salt and not the oxindole:
-
Take 5 mg of the product.
-
Add 1 mL of Water .
-
Observation:
-
Clear Solution: Product is the Amino Acid HCl salt (Correct).
-
Insoluble Suspension: Product has cyclized to 6-Chlorooxindole (Failure).
-
Troubleshooting Guide
Issue 1: Product is insoluble in water after workup.
-
Diagnosis: You likely neutralized the reaction or heated it too long, forming the oxindole.
-
Remedy: There is no easy reversion. The oxindole ring is very stable. You must restart and strictly maintain acidic conditions.
Issue 2: Incomplete deprotection after 5 hours.
-
Diagnosis: HCl concentration dropped (HCl gas escaped).
-
Remedy: Add fresh 4M HCl/Dioxane. Ensure the reaction vessel is sealed well (or has a balloon).
Issue 3: "Sticky" gum instead of precipitate (Method A).
-
Diagnosis: Presence of residual EtOAc or moisture.
-
Remedy: Decant the supernatant. Triturate (grind) the gum with anhydrous Diethyl Ether or Hexanes to induce crystallization.
References
-
General Deprotection of tert-Butyl Esters
-
Cyclization of 2-Aminophenylacetic Acids to Oxindoles
-
Organic Process Research & Development. "Process for the preparation of 6-chlorooxindole." Google Patents (WO2003099198A2). Link
- Note: This patent describes the deliberate cyclization of the acid precursor, validating the risk of spontaneous lactamiz
-
-
Synthesis of 2-Amino-2-(4-chlorophenyl)
-
Oxindole Formation Mechanism
-
Wierenga, W., et al. "Synthesis of oxindoles via acid-catalyzed cyclization." Journal of the American Chemical Society.[4] (General mechanistic grounding for aniline-acid cyclizations).
-
Disclaimer: This protocol involves corrosive acids and organic solvents. All manipulations should be performed in a fume hood with appropriate PPE.
Sources
Application Note: N-Alkylation Protocols for tert-Butyl 2-(2-amino-4-chlorophenyl)acetate
This Application Note is designed to guide researchers through the specific challenges of N-alkylating tert-butyl 2-(2-amino-4-chlorophenyl)acetate . This substrate is a critical intermediate often used in the synthesis of NSAIDs (e.g., Lumiracoxib analogs) and 6-chlorooxindole scaffolds.
The primary synthetic challenge here is the chemoselectivity required to alkylate the aniline nitrogen without triggering:
-
Over-alkylation (formation of quaternary ammonium salts).
-
Premature Cyclization (intramolecular attack of the amine on the tert-butyl ester to form 6-chlorooxindole).
-
Hydrolysis of the acid-labile tert-butyl ester.
Strategic Overview & Decision Matrix
The choice of alkylation method depends heavily on the availability of the alkylating agent (aldehyde vs. halide) and the desired substitution pattern (mono- vs. di-alkyl).
Reaction Pathway Analysis
Figure 1: Decision matrix for selecting the optimal alkylation strategy while avoiding oxindole formation.
Critical Reaction Parameters
A. Chemoselectivity Factors
-
Nucleophilicity: The 4-chloro substituent reduces the electron density of the aniline, making it less nucleophilic than unsubstituted aniline. Stronger electrophiles or acid catalysis (for imine formation) are often required.
-
Steric Bulk: The tert-butyl ester provides significant steric bulk, which suppresses the rate of intermolecular attack but does not fully prevent intramolecular cyclization to the oxindole if heated.
-
Ester Stability: The tert-butyl group is stable to basic alkylation conditions but will cleave rapidly in the presence of strong Lewis acids (e.g., AlCl₃) or Brønsted acids (TFA, HCl).
B. Solvent & Base Selection
| Parameter | Recommendation | Rationale |
| Solvent (Reductive) | DCE (1,2-Dichloroethane) or THF | DCE promotes imine formation. THF is safer but may require molecular sieves. Avoid MeOH if transesterification is a concern (though t-Bu is resistant). |
| Solvent (Direct) | DMF or MeCN | Polar aprotic solvents stabilize the transition state for SN2. DMF is preferred for sluggish anilines. |
| Base (Direct) | DIPEA or K₂CO₃ | Non-nucleophilic bases. Avoid strong alkoxides (NaOEt) to prevent ester cleavage or transesterification. |
| Reducing Agent | NaBH(OAc)₃ | Milder than NaCNBH₃; reduces the iminium ion faster than the aldehyde, preventing side reactions. |
Detailed Experimental Protocols
Method A: Reductive Amination (Preferred for Mono-Alkylation)
Best for: Introducing primary or secondary alkyl groups with high chemoselectivity.
Mechanism: Formation of an iminium species followed by in-situ reduction. The use of Sodium Triacetoxyborohydride (STAB) allows the reaction to proceed without reducing the aldehyde/ketone reactant.
Protocol:
-
Preparation: In a flame-dried flask under nitrogen, dissolve tert-butyl 2-(2-amino-4-chlorophenyl)acetate (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Imine Formation: Add the desired Aldehyde (1.1 equiv).
-
Note: If the reaction is sluggish (due to the electron-poor aniline), add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.
-
-
Reduction: Stir for 30–60 minutes at Room Temperature (RT), then add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in one portion.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.
-
Target Mass: [M+H]⁺ = Substrate MW + Aldehyde MW - 14 (loss of O, gain of 2H).
-
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution occurs).
-
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validating Check:
-
If starting material remains but aldehyde is consumed: The imine formation is the rate-limiting step. Increase Acetic Acid or add 3Å Molecular Sieves.
-
If "M-56" peak appears in MS: The tert-butyl group has been lost (likely acid hydrolysis). Reduce acetic acid loading.
Method B: Direct Alkylation (SN2)
Best for: Methylation (MeI) or when the aldehyde is unstable/unavailable.
Protocol:
-
Preparation: Dissolve tert-butyl 2-(2-amino-4-chlorophenyl)acetate (1.0 equiv) in anhydrous DMF (0.1 M).
-
Base Addition: Add K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).
-
Note: Inorganic bases (K₂CO₃) often reduce over-alkylation compared to soluble organic bases.
-
-
Alkylation: Cool to 0°C. Add the Alkyl Halide (0.95–1.0 equiv) dropwise.
-
Critical: Using a slight deficit of the alkylating agent helps prevent di-alkylation.
-
-
Reaction: Allow to warm to RT and stir.
-
Temperature Warning: Do not heat above 60°C. Higher temperatures promote the intramolecular attack of the amine on the ester, yielding 6-chlorooxindole (and releasing tert-butanol).
-
-
Workup: Dilute with water/EtOAc. Wash organic layer extensively with water/LiCl (to remove DMF).
Troubleshooting & Side Reaction Management
The "Oxindole Trap"
The most common failure mode is the formation of 6-chloroindolin-2-one (6-chlorooxindole).
-
Detection:
-
TLC: The oxindole is typically more polar than the ester.
-
NMR: Loss of the tert-butyl singlet (~1.4 ppm). Appearance of a broad amide proton (~10.5 ppm).
-
Mass Spec: Loss of 74 mass units (loss of tBuOH).
-
-
Prevention:
-
Keep reaction pH < 10 (avoid strong alkoxides).
-
Keep temperature < 60°C.
-
If oxindole formation is observed during Reductive Amination, switch from AcOH to a milder Lewis acid (e.g., ZnCl₂) or remove acid entirely.
-
Reference Data
-
Substrate MW: 241.71 g/mol
-
CAS: 114772-23-9 (Generic for 2-amino-4-chlorophenylacetic acid derivatives)
References
-
Reductive Amination Scope: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Oxindole Formation: "Synthesis of oxindoles from 2-aminophenylacetic acid derivatives." Tetrahedron Letters, 2005, 46(11), 1823-1827.
-
Copper-Catalyzed Alkylation (Alternative): Sueki, S., & Kuninobu, Y. "Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents."[3] Organic Letters, 2013, 15(7), 1544-1547. Link
-
General Alkyl Halide Reactivity: "Reactions of Alkyl Halides: Substitution and Elimination." Master Organic Chemistry. Link
Sources
Application Note: Chemoselective Reduction of tert-Butyl 2-(2-nitro-4-chlorophenyl)acetate
Executive Summary & Strategic Analysis
The reduction of tert-butyl 2-(2-nitro-4-chlorophenyl)acetate to its corresponding aniline, tert-butyl 2-(2-amino-4-chlorophenyl)acetate , presents a classic "chemoselectivity trilemma" in organic synthesis. The molecule contains three distinct functional groups with conflicting stability profiles:
-
Nitro Group (
): The target for reduction. -
Aryl Chloride (
): Susceptible to hydrodehalogenation (cleavage) under standard catalytic hydrogenation conditions (e.g., ). -
tert-Butyl Ester (
): Acid-labile; susceptible to hydrolysis under strong acidic conditions (e.g., , ).
The Solution: This protocol establishes the Zinc/Ammonium Chloride (
Chemical Pathway & Mechanism[1]
The transformation relies on the sequential transfer of electrons from the metal surface to the nitro group, mediated by the proton source (
Reaction Scheme
Mechanistic Workflow (DOT Visualization)
Figure 1: Stepwise reduction mechanism via nitroso and hydroxylamine intermediates. The zinc surface provides electrons while ammonium chloride buffers the pH.
Experimental Protocol: Zn/NH4Cl Reduction
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4] | Role | Grade |
| Substrate | 1.0 | Reactant | >95% HPLC |
| Zinc Dust | 5.0 - 10.0 | Reductant | <10 micron, Activated* |
| Ammonium Chloride | 5.0 - 10.0 | Proton Source/Buffer | ACS Reagent |
| Methanol | 10-20 Vol | Solvent | HPLC Grade |
| Water | 5 Vol | Co-solvent | Deionized |
*Note: Zinc activation (washing with dilute HCl then drying) is recommended if the bottle has been open for >6 months, but commercial dust usually suffices.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl 2-(2-nitro-4-chlorophenyl)acetate (1.0 equiv) in Methanol (10 volumes).
-
Buffer Addition: Add a solution of Ammonium Chloride (5.0 equiv) dissolved in Water (5 volumes). The mixture may become cloudy; this is normal.
-
Zinc Addition (Exotherm Control):
-
Cool the mixture to 0–5°C using an ice bath.
-
Add Zinc dust (5.0 equiv) portion-wise over 15–20 minutes.
-
Critical: Do not dump all Zinc at once. The reaction is exothermic and can cause rapid solvent boiling or "bumping."
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously.
-
Optimization: If reaction is slow after 1 hour (checked by TLC), heat to 40–50°C. Reflux is rarely needed and increases impurity risks.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[3]
-
Endpoint: Disappearance of the non-polar nitro starting material.
-
Observation: The amine product is typically more polar and may fluoresce blue/purple under UV (254/365 nm).
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove Zinc Oxide and unreacted Zinc. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to remove Methanol.
-
Dilute the remaining aqueous residue with Ethyl Acetate and Water.
-
Separate phases.[3] Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over
, and concentrate.[5]
-
Purification
The crude product is often pure enough (>95%) for subsequent steps (e.g., cyclization). If purification is required:
-
Flash Chromatography: Silica gel; Gradient 0%
20% EtOAc in Hexanes. -
Storage: Store under Nitrogen at 4°C. Anilines are prone to oxidation (browning) over time.
Operational Workflow
Figure 2: Operational workflow for the batch reduction process.
Quality Control & Troubleshooting
Analytical Parameters
| Test | Acceptance Criteria | Notes |
| HPLC Purity | > 96.0% Area | Monitor for des-chloro impurity (RRT ~0.9). |
| 1H NMR | Disappearance of low-field protons | Nitro-adjacent protons shift upfield upon reduction. |
| Appearance | Off-white to pale yellow solid | Dark brown indicates oxidation/decomposition. |
Troubleshooting Guide
-
Problem: Incomplete Conversion.
-
Cause: Zinc surface passivation (oxide layer).
-
Fix: Add 1-2 drops of Acetic Acid to activate the Zn surface (careful: monitor ester stability) or add fresh activated Zinc.
-
-
Problem: Dechlorination (Des-chloro product observed).
-
Cause: Reaction temperature too high or reaction time too long.
-
Fix: Keep temperature <40°C. Ensure quench immediately upon completion.
-
-
Problem: Ester Hydrolysis.
-
Cause: pH drifted too low (acidic).
-
Fix: Ensure sufficient water is present to dissolve
fully; the system buffers itself near pH 5-6, which is safe for t-butyl esters.
-
Alternative Methods (Scale-Up Considerations)
While Zn/NH4Cl is ideal for lab scale (grams), industrial scale-up might prefer catalytic hydrogenation to avoid solid waste (Zinc sludge).
Method: Sulfided Platinum on Carbon (
-
Rationale: Sulfided catalysts are "poisoned" enough to prevent Carbon-Chlorine bond insertion but active enough to reduce Nitro groups.
-
Conditions: 5%
, 5-10 bar , EtOAc solvent, 25°C. -
Warning: Standard
will strip the chlorine atom rapidly.
References
-
BenchChem. Selective reduction of nitro group without affecting other functional groups. Retrieved from
-
Org. Synth. Preparation of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate.[3] (Demonstrates t-butyl ester stability and workup).
-
Master Organic Chemistry. Reduction of Nitro Groups. (General mechanistic overview).
-
Google Patents. Method for reducing aromatic nitro groups (US4994576A). (Discusses Fe/Acid methods and limitations).
-
ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. (Iron-catalyzed chemoselective methods).[6]
Sources
Troubleshooting & Optimization
Stability of tert-butyl 2-(2-amino-4-chlorophenyl)acetate in solution
Answering the user's request.## Technical Support Center: tert-Butyl 2-(2-amino-4-chlorophenyl)acetate
Welcome to the dedicated support resource for tert-butyl 2-(2-amino-4-chlorophenyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this compound in solution. Our goal is to move beyond simple instructions, offering a clear rationale for experimental choices to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
Section 1: Core Chemical Structure & Stability Liabilities
Understanding the stability of tert-butyl 2-(2-amino-4-chlorophenyl)acetate begins with its structure. The molecule possesses two key functional groups that are the primary determinants of its reactivity and degradation profile in solution:
-
The tert-Butyl Ester: This group is notoriously sensitive to acidic conditions, which can catalyze its hydrolysis.[1] It is, however, generally stable under neutral and basic conditions.[1]
-
The Aromatic Amine (Aniline Moiety): The 2-amino group on the phenyl ring makes the molecule susceptible to oxidation.[2] This can be a concern when working with oxidizing agents or under conditions that promote oxidative degradation, such as exposure to air and light over extended periods.
The interplay of these two groups dictates the optimal conditions for handling, storage, and analysis.
Caption: Primary degradation pathways for the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form and in solution?
A:
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to minimize any potential for slow degradation.[4][5]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a non-protic, aprotic solvent (see Q2), aliquot the solution into tightly sealed vials to minimize headspace and freeze-thaw cycles, and store at -80°C for up to six months.[6] Before use, allow the solution to equilibrate to room temperature completely before opening the vial.
Q2: Which solvents are best for preparing stable stock solutions?
A: The choice of solvent is critical. Based on the compound's structure, a solvent's protic nature and pH are the most important factors.
| Solvent Class | Examples | Predicted Stability | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile (MeCN) | Excellent | These solvents are non-protic and neutral, minimizing the risk of both ester hydrolysis and amine-related reactions. DMSO is hygroscopic, so use a fresh, anhydrous grade.[6] |
| Aprotic Non-Polar | Dichloromethane (DCM), THF | Good | Suitable for reactions and short-term storage. Ensure they are free of acidic impurities. |
| Protic Polar (Alcohols) | Methanol, Ethanol | Fair to Poor | Alcohols can participate in transesterification (though slow without a catalyst) and may contain trace amounts of acid or water, posing a long-term risk to the ester. |
| Aqueous Buffers | Phosphate, Acetate, etc. | Poor (pH Dependent) | Highly dependent on pH. Buffers below pH 7 will accelerate hydrolysis of the tert-butyl ester. Neutral to slightly basic (pH 7-8) conditions are safer for the ester but may not be suitable for the final application. |
Q3: Is the compound sensitive to light?
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q4: I'm analyzing my compound by reverse-phase HPLC with a formic acid-modified mobile phase and see a new peak growing over time. What's happening?
A: You are likely observing acid-catalyzed hydrolysis of the tert-butyl ester.
-
Causality: The low pH of the mobile phase (formic acid, TFA) is protonating the ester's carbonyl oxygen. This makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by water in the mobile phase. The stable tert-butyl carbocation is an excellent leaving group, driving the reaction forward to form the corresponding carboxylic acid. This is a classic deprotection strategy for tert-butyl esters.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed carboxylic acid product (M-56 Da relative to the parent compound).
-
Minimize Exposure Time: Keep samples in the autosampler for the shortest possible time. If your sequence is long, consider running it in batches or using a refrigerated autosampler.
-
Modify Mobile Phase: If your separation allows, switch to a mobile phase without a strong acid modifier. Consider using a buffer system at a higher pH (e.g., pH 6-7), provided your column is stable under these conditions.
-
Use an Aprotic Diluent: Ensure your sample is dissolved in an aprotic solvent like acetonitrile or DMSO and not pre-diluted in the acidic mobile phase.
-
Q5: My sample has developed a slight yellow or brown tint after being stored in the refrigerator for a week. Is it still usable?
A: The color change strongly suggests oxidation of the aniline moiety. The usability depends on the purity required for your experiment.
-
Causality: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen.[2] This process can be accelerated by light and trace metal impurities. The initial oxidation products can further react to form colored polymeric materials.
-
Troubleshooting & Verification Workflow:
Caption: Workflow for addressing sample discoloration.
Q6: I am running a reaction with an oxidizing agent and my starting material is consumed, but I cannot isolate the expected product. What could be the issue?
A: The aniline group is likely being oxidized along with, or in preference to, your desired reaction site.
-
Causality: The electron-rich aromatic amine is readily oxidized by many common lab reagents (e.g., mCPBA, some metal-based oxidants).[2] Reagents like TPAP are known to be compatible with many functional groups but can still pose a risk depending on the substrate and conditions.[8][9]
-
Strategic Solutions:
-
Protect the Amine: Before the oxidation step, protect the aniline nitrogen. A common and robust protecting group is the tert-butyloxycarbonyl (Boc) group, which is generally stable to a variety of oxidative conditions.[1][10]
-
Choose a Milder Oxidant: Explore more selective oxidizing agents that are less likely to react with anilines. The specific choice will depend on the transformation you are trying to achieve.
-
Modify Reaction Conditions: Lowering the reaction temperature or reducing the equivalents of the oxidant may help improve selectivity, but protection is often the more reliable strategy.
-
Section 4: Experimental Protocol - HPLC-UV Stability Assessment
This protocol provides a self-validating system for assessing the stability of tert-butyl 2-(2-amino-4-chlorophenyl)acetate under specific stress conditions (e.g., acidic, basic, oxidative).
Objective: To quantify the degradation of the target compound over time under forced degradation conditions using reverse-phase HPLC-UV.
Materials:
-
tert-Butyl 2-(2-amino-4-chlorophenyl)acetate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other acid/base for stress testing)
-
Hydrogen Peroxide (30%)
-
Class A volumetric flasks, pipettes, and autosampler vials (amber)
HPLC Instrument Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temp: 30°C
-
Injection Vol: 10 µL
Procedure:
-
Stock Solution Preparation (t=0):
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution. This is your t=0 reference sample .
-
Prepare a working solution by diluting the stock solution to ~50 µg/mL with a 50:50 acetonitrile:water mixture. Inject this solution to establish the initial purity and retention time.
-
-
Stress Sample Preparation:
-
Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Basic Stress: Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Control: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate all stress samples and the control at a controlled temperature (e.g., 40°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress sample.
-
Neutralize the acidic and basic samples (if necessary for column stability) with an equimolar amount of base/acid.
-
Dilute the aliquot to the working concentration (~50 µg/mL) using 50:50 acetonitrile:water.
-
Inject immediately onto the HPLC system.
-
Data Analysis:
-
Calculate the purity of the main peak at each time point using the area percent method.
-
Plot the percentage of the parent compound remaining against time for each stress condition.
-
This allows for a direct comparison of the stability under different conditions. The appearance of new peaks should be noted, and if possible, identified by LC-MS.
| Stress Condition | Expected Primary Degradation | Rationale |
| Acidic (HCl) | Rapid | Hydrolysis of the tert-butyl ester. |
| Basic (NaOH) | Slow / Minimal | tert-Butyl ester is base-stable.[1] Some oxidation of the aniline may occur. |
| Oxidative (H2O2) | Moderate to Rapid | Oxidation of the electron-rich aniline moiety.[7] |
| Control (Water) | Very Slow / Minimal | Serves as a baseline for hydrolytic and oxidative degradation at neutral pH. |
Section 5: References
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). [Link]
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(24), 4407–4410*.
-
Ley, S. V., et al. (1994). Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis. Synthesis, 1994(07), 639-666. [Link]
-
Academia.edu. Amino Protecting Groups Stability. [Link]
-
Karppanen, E. J., & Koskinen, A. (2010). Hydrolysis of tert-butyl esters present in N-protected amino acids. Tetrahedron Letters, 51(43), 5765-5768*.
-
Scribd. Stability of Amino Protecting Groups. [Link]
-
Levitskiy, O. A., et al. (2018). Scheme 3. Side reaction in 2,4′-bis(tert-butylphenyl)amine oxidation with mCPBA. ResearchGate. [Link]
-
NROChemistry. Ley-Griffith Oxidation: Mechanism & Examples. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. broadpharm.com [broadpharm.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]
- 9. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. (PDF) Amino Protecting Groups Stability [academia.edu]
Technical Support Center: Cyclization of 2-Amino-phenylacetate Derivatives
Welcome to the technical support center for the cyclization of 2-amino-phenylacetate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of oxindoles and related heterocyclic structures from these versatile starting materials. The information provided herein is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is my cyclization reaction resulting in a low yield of the desired oxindole?
Several factors can contribute to low product yields. A systematic approach to troubleshooting is often the most effective.
Potential Cause 1: Incomplete Deprotonation
The initial and often rate-limiting step in many base-mediated cyclizations is the deprotonation of the amine. If the base is not strong enough to effectively deprotonate the aniline nitrogen, the subsequent intramolecular nucleophilic attack on the ester carbonyl will be slow or nonexistent.
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the pKa of your chosen base is significantly higher than the pKa of the N-H bond of your 2-amino-phenylacetate derivative. A difference of at least 2-3 pKa units is a good starting point.[1][2][3] For instance, if the pKa of the conjugate acid of your amine is around 4-5, a base like sodium hydride (NaH, pKa of H₂ ≈ 36) or lithium diisopropylamide (LDA, pKa of diisopropylamine ≈ 36) would be more effective than a weaker base like triethylamine (pKa of triethylammonium ≈ 10.7).[1][4]
-
Increase Base Equivalents: If you suspect incomplete deprotonation, increasing the equivalents of the base (e.g., from 1.1 to 1.5 or 2.0 equivalents) can drive the equilibrium towards the deprotonated species.[5]
-
Consider a Different Base: If increasing equivalents is ineffective, switch to a stronger, non-nucleophilic base. Sterically hindered bases like LDA or lithium tetramethylpiperidide (LiTMP) can be advantageous in preventing unwanted side reactions.[1]
-
Potential Cause 2: Unfavorable Reaction Conditions
Temperature and solvent choice play a critical role in reaction kinetics and solubility.
-
Troubleshooting Steps:
-
Optimize Temperature: While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, if side reactions are prevalent, lowering the temperature may improve selectivity.[6] A stepwise increase in temperature (e.g., from room temperature to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS is a standard optimization strategy.
-
Solvent Selection: The solvent must be able to dissolve your starting material and the base, and it should be inert to the reaction conditions. Aprotic polar solvents like THF, DMF, or DMSO are commonly used.[7][8] Solvent choice can also influence the aggregation state and reactivity of organometallic bases.[5] If solubility is an issue, consider a different solvent system.
-
Potential Cause 3: Competing Intermolecular Reactions
At high concentrations, intermolecular amidation between two molecules of the starting material can compete with the desired intramolecular cyclization, leading to oligomerization and reduced yield.[9]
-
Troubleshooting Steps:
-
High Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01 M to 0.1 M). This can be achieved by slowly adding a solution of the 2-amino-phenylacetate derivative to a solution of the base over an extended period. This technique, known as pseudo-dilution, maintains a low instantaneous concentration of the starting material, favoring intramolecular cyclization.[9]
-
Q2: I am observing significant amounts of unreacted starting material. What could be the issue?
This is a common problem that often points to issues with reaction activation or reagent stability.
Potential Cause 1: Inactive or Decomposed Base
Strong bases like NaH and organolithiums are sensitive to moisture and air. Improper handling can lead to decomposition and a loss of reactivity.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Whenever possible, use freshly opened bottles of base or titrate organolithium solutions before use to determine their exact molarity.
-
Inert Atmosphere: Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents.[10]
-
Potential Cause 2: Poor Solubility of Starting Material or Base
If either the substrate or the base is not fully dissolved, the reaction will be heterogeneous and slow, resulting in incomplete conversion.
-
Troubleshooting Steps:
-
Solubility Test: Before running the reaction, perform a small-scale solubility test of your starting material and base in the chosen solvent.
-
Change Solvent or Use a Co-solvent: If solubility is an issue, switch to a solvent in which both components are soluble. In some cases, a co-solvent system may be necessary. For example, THF is a good solvent for many organic substrates, while HMPA (use with caution due to toxicity) can help solubilize some inorganic bases.
-
Q3: My reaction is producing an unexpected side product. How can I identify and minimize it?
Side product formation is often a clue to undesired reaction pathways.
Potential Cause 1: Dimerization or Oligomerization
As mentioned in Q1, intermolecular reactions can lead to linear or cyclic dimers and oligomers. This is especially prevalent at higher concentrations.
-
Troubleshooting/Identification:
-
Mass Spectrometry: Analyze the side product by LC-MS. A mass corresponding to double or triple the mass of the starting material minus the corresponding alcohol and/or amine is indicative of dimerization or trimerization.
-
Minimize by Dilution: Employ high dilution techniques as described above.[9]
-
Potential Cause 2: Hydrolysis of the Ester
If there is residual water in the reaction mixture, the base can catalyze the hydrolysis of the ester group to the corresponding carboxylic acid, which will not cyclize.
-
Troubleshooting/Identification:
-
Acid-Base Extraction: During workup, the carboxylic acid can be separated from the neutral oxindole product by an aqueous base wash. Acidification of the basic aqueous layer will precipitate the carboxylic acid, which can then be identified by NMR or MS.
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Potential Cause 3: Ring-Opening of the Product
Under certain conditions, the lactam ring of the oxindole product can be susceptible to nucleophilic attack and ring-opening.
-
Troubleshooting/Identification:
-
Reaction Monitoring: Monitor the reaction over time. If the desired product forms and then disappears, it may be undergoing a subsequent reaction.
-
Milder Conditions: Use a less nucleophilic base or run the reaction at a lower temperature to minimize product degradation.
-
Frequently Asked Questions (FAQs)
Q: What are the most common bases used for the cyclization of 2-amino-phenylacetate derivatives?
A: The choice of base is critical and depends on the specific substrate. Commonly used bases, in increasing order of strength, include:
-
Sodium hydride (NaH)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Lithium diisopropylamide (LDA)[1]
-
n-Butyllithium (n-BuLi)[12]
Q: How does the ester group (e.g., methyl, ethyl, tert-butyl) affect the cyclization?
A: The steric bulk of the ester's alkyl group can influence the rate of reaction. Less sterically hindered esters, such as methyl or ethyl esters, generally react faster. The leaving group ability of the corresponding alkoxide is also a factor.
Q: Can I perform this cyclization on an N-substituted 2-amino-phenylacetate?
A: Yes, N-substituted derivatives can be cyclized.[13][14] However, the nature of the N-substituent can affect the nucleophilicity of the nitrogen and the stability of the resulting product. Bulky N-substituents may hinder the cyclization.
Q: Are there any metal-catalyzed methods for this type of cyclization?
A: Yes, palladium-catalyzed intramolecular α-arylation of amides is a well-established method for synthesizing oxindoles and is an alternative to base-mediated cyclization of amino esters.[7]
Experimental Protocols & Data
Table 1: Recommended Base and Solvent Combinations
| Substrate Type | Recommended Base | pKa (Conjugate Acid) | Solvent | Temperature |
| Unactivated 2-amino-phenylacetate | NaH | ~36 (H₂)[1] | THF, DMF | RT to 80 °C |
| Electron-deficient 2-amino-phenylacetate | KOt-Bu | ~17 (t-BuOH)[1] | THF, t-BuOH | RT to reflux |
| Sterically hindered substrate | LDA | ~36 (Diisopropylamine)[1] | THF | -78 °C to RT |
| N-Alkyl-2-amino-phenylacetate | NaHMDS | ~26 (HMDS) | THF, Toluene | 0 °C to reflux |
Protocol: General Procedure for Base-Mediated Cyclization
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chosen anhydrous solvent (to achieve a final concentration of 0.1 M).
-
Base Addition: Add the base (1.2 equivalents) to the solvent. If using NaH, it can be added directly. If using an organolithium, it should be added via syringe.
-
Substrate Addition: Dissolve the 2-amino-phenylacetate derivative (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirring suspension of the base at the appropriate temperature (e.g., 0 °C or room temperature).
-
Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Mechanism and Troubleshooting Workflow
The following diagrams illustrate the general reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: General mechanism for the base-mediated cyclization of 2-amino-phenylacetate derivatives and common side reactions.
Caption: A logical workflow for troubleshooting low-yielding cyclization reactions.
References
-
Chen, X., Zhou, X.-Y., Liu, H.-L., Ding, C., & Li, J.-H. (2024). 3-Monofunctionalized 2-Oxindoles via Hypervalent Iodine-Mediated C(sp²)–C(sp²) Bond Formation and Deacylation. Journal of Organic Chemistry, 89(7), 4979–4989. [Link]
-
Hevia, E., et al. (2020). Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents. Green Chemistry, 22(13), 4128-4135. [Link]
-
Jiang, X., et al. (2016). A Facile Method for the Construction of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indoles without a Catalyst under Mild Conditions via an Iminium-Intermediate-Triggered 1,2-Rearrangement. Organic Letters, 18(13), 3154–3157. [Link]
-
Kharbanda, Y., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14961. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. [Link]
-
Probst, D. A., et al. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. The Journal of Organic Chemistry, 68(26), 9964–9970. [Link]
-
Singh, U. P., & Gahtori, P. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2772–2781. [Link]
-
Somfai, P., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276–6279. [Link]
-
Tanimu, A., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(31), 20089-20101. [Link]
-
Tummatorn, J., et al. (2016). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science, 7(10), 6439-6444. [Link]
- Weinstock, J., et al. (1975). Synthesis of oxindoles from anilines and intermediates therein. U.S.
-
Zhdankin, V. V. (2022). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal, 28(72), e202203147. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxindole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. raj.emorychem.science [raj.emorychem.science]
- 10. researchgate.net [researchgate.net]
- 11. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 13. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Optimization for tert-Butyl Ester Formation
Executive Summary
Creating tert-butyl esters presents a "Steric vs. Labile" paradox.[1] You are forcing a bulky tert-butyl group onto a carboxylic acid (requiring forcing conditions) while the product itself is acid-labile (prone to cleavage back to the acid and isobutylene).
Success depends less on the reagents and more on the solvent system , which dictates three critical factors:
-
Intermediate Stabilization: Solvation of the tert-butyl cation.
-
Byproduct Management: Precipitation vs. solubilization of urea/amide waste.
-
Green Compliance: Replacing chlorinated solvents in pharmaceutical workflows.
This guide moves beyond standard textbook protocols to address the process chemistry of solvent selection.
Module 1: The Isobutylene & t-Butyl Acetate Route
Best for: Large-scale synthesis, robust substrates, cost-efficiency.[1] Mechanism: Acid-catalyzed addition of the carboxylic acid across the isobutylene double bond.
The Solvent Critical Path
In this reaction, the solvent must solubilize the non-polar isobutylene gas while tolerating strong acids (
| Solvent | Suitability | Technical Note |
| Dichloromethane (DCM) | High | Standard. Excellent solubility for isobutylene.[1] Non-coordinating, allowing the acid catalyst to remain active. |
| Toluene | Medium | Good for scale-up, but can undergo Friedel-Crafts alkylation side reactions with the t-butyl cation if the temperature isn't controlled (< 0°C).[1] |
| Diethyl Ether / THF | Low | Avoid. Ethers act as Lewis bases, coordinating with the proton/Lewis acid catalyst, significantly slowing the reaction rate. |
Protocol Variant: The tert-Butyl Acetate Equilibrium
Handling isobutylene gas requires pressure vessels.[1] A superior bench-top alternative uses tert-butyl acetate (t-BuOAc) as both reagent and solvent precursor.[1][2]
The "In-Situ" Protocol:
-
Dissolve Substrate (
) in DCM. -
Add t-BuOAc (excess, 10–20 equiv).[1]
-
Add catalytic Perchloric Acid (
) or Sulfuric Acid ( ) . -
Mechanism: Acid catalyzes the decomposition of t-BuOAc into Acetic Acid + Isobutylene (in situ). The isobutylene is immediately trapped by your substrate.
Technical Insight: This creates a "low concentration, steady state" supply of isobutylene, minimizing polymerization side-reactions common with isobutylene gas cylinders [1].
Module 2: The TBTA Method (Mild Conditions)
Best for: Acid-sensitive substrates, complex APIs, late-stage functionalization.[1] Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA).[1][3][4]
The "Cyclohexane Switch" (Critical Optimization)
Most protocols suggest DCM. However, for purification, Cyclohexane is the superior solvent choice.
-
The Issue: The reaction produces trichloroacetamide as a byproduct. In DCM, this amide is soluble, requiring chromatography to remove.
-
The Fix: In Cyclohexane (or Pentane/Hexane), the trichloroacetamide is insoluble.
-
Result: The byproduct precipitates as a white solid. You simply filter the reaction mixture, and your filtrate contains pure tert-butyl ester [2].
Recommended Workflow:
-
Dissolve Carboxylic Acid in Cyclohexane (if insoluble, use minimal THF then dilute with Cyclohexane).
-
Add TBTA (1.2 – 2.0 equiv).
-
Add Catalyst:
(cat). -
Observation: White precipitate forms (Trichloroacetamide).
-
Workup: Filter through Celite. Evaporate solvent.
Module 3: The Route
Best for: Cleanest impurity profile (byproducts are
Solvent & Catalyst Interaction
The standard DMAP-catalyzed reaction is effective, but solvent choice dictates reaction speed.
-
Reactant-as-Solvent: Using tert-Butanol (
-BuOH) as the solvent drives the equilibrium but is solid at room temperature (mp 25°C).[1]-
Fix: Add 10-20% THF or heating to 30°C to maintain liquid phase.[1]
-
-
Magnesium Perchlorate Activation: For highly hindered acids where DMAP fails, using
(10 mol%) is a powerful alternative.-
Requirement: This must be run in non-coordinating solvents (DCM or Toluene). In THF, the magnesium coordinates to the solvent oxygen, killing catalytic activity [3].
-
Module 4: Green Solvent Replacement
Modern drug development requires phasing out DCM and Toluene.
The "Drop-In" Replacements
| Traditional Solvent | Green Alternative | Why it Works |
| DCM | 2-MeTHF (2-Methyltetrahydrofuran) | Higher boiling point (80°C) allows faster kinetics.[1] Immiscible with water (unlike THF), simplifying aqueous workups. |
| Toluene | CPME (Cyclopentyl Methyl Ether) | Extremely stable to peroxides.[6] Low latent heat of vaporization (energy efficient). High hydrophobicity drives esterification equilibrium [4]. |
Visualizing the Decision Process
The following logic gate helps you select the correct solvent/reagent system based on your substrate's properties.
Figure 1: Decision tree for selecting the optimal solvent and reagent system based on substrate stability and solubility.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Isobutylene Method) | Solvent is too polar (Ether/THF).[1] | Switch to DCM or Hexane . Ethers coordinate protons, reducing the acidity of the catalyst. |
| Precipitate in TBTA Reaction | This is actually good! | If solvent is Cyclohexane, the white solid is trichloroacetamide.[3] Do not dissolve it. Filter it off to purify. |
| Product Cleavage during Workup | Acid trace remaining in organic phase. | t-Butyl esters are acid-labile.[1] Quench with cold |
| Reaction Stalled ( | Steric hindrance preventing attack. | Switch catalyst from DMAP to |
| Emulsion during Extraction | THF used as reaction solvent. | THF is water-miscible.[1] Switch to 2-MeTHF or CPME for clean phase separation.[1] |
References
-
Isobutylene/Acetate Equilibrium: Milne, J. E., & Baum, J. C. (2005). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides (and Esters). Organic Syntheses, 82, 134.
-
TBTA & Cyclohexane Solvent Effect: Armstrong, A., et al. (1988). tert-Butyl 2,2,2-Trichloroacetimidate.[1][3][4] Encyclopedia of Reagents for Organic Synthesis. (Contextual validation via Enamine/Merck technical data).
-
Magnesium Perchlorate Catalysis: Bartoli, G., et al. (2000). Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) with Alcohols in the Presence of Magnesium Perchlorate. The Journal of Organic Chemistry, 65(13). -
Green Solvent Selection (CPME/2-MeTHF): Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Technical Guide: 1H NMR Characterization of tert-Butyl 2-(2-amino-4-chlorophenyl)acetate
Executive Summary
This guide provides a comprehensive analysis of the 1H NMR spectrum for tert-butyl 2-(2-amino-4-chlorophenyl)acetate , a critical intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Unlike standard spectral listings, this document focuses on analytical performance comparisons , specifically evaluating solvent system efficacy (CDCl₃ vs. DMSO-d₆) and distinguishing the product from its nitro-precursor. The goal is to equip researchers with the data necessary to validate synthesis success and assess purity without ambiguity.
Part 1: Structural Analysis & Predicted Assignments
The molecule consists of a tri-substituted benzene ring (1,2,4-substitution pattern), a labile primary amine, and a bulky tert-butyl ester group. Correct assignment requires resolving the specific coupling constants of the aromatic protons and identifying the exchangeable amine protons.
Molecular Visualization & Numbering
The following diagram outlines the proton environments discussed in the spectral data.
Figure 1: Abstracted connectivity map highlighting key proton environments for spectral assignment.
Spectral Data Summary (Predicted)
Note: Values are chemically predicted based on substituent additivity rules and analogous experimental data for 2-amino-4-chlorophenylacetic acid derivatives.
| Proton Env. | Label | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Structural Insight |
| t-Butyl | F | 1.40 - 1.45 | Singlet (s) | 9H | - | Diagnostic for ester protection. |
| Benzylic | E | 3.45 - 3.55 | Singlet (s) | 2H | - | Shifts downfield if hydrolyzed to acid. |
| Amine | A | 3.80 - 5.20* | Broad (br s) | 2H | - | Highly solvent dependent (see Part 2). |
| Ar H-5 | C | 6.65 - 6.70 | dd | 1H | J≈8.0, 2.0 | Para to amine; shielded. |
| Ar H-3 | B | 6.70 - 6.75 | d | 1H | J≈2.0 | Meta coupling to H-5; between NH₂/Cl. |
| Ar H-6 | D | 7.00 - 7.10 | d | 1H | J≈8.0 | Ortho to alkyl group; most deshielded. |
Part 2: Comparative Performance Guide
This section objectively compares analytical approaches. For this specific amino-ester, the choice of solvent is not merely about solubility—it dictates the visibility of the amine protons and the stability of the sample.
Solvent Performance: CDCl₃ vs. DMSO-d₆[1][2][3]
The Core Problem: The quadrupole moment of Nitrogen-14 causes broadening of attached protons. In non-polar solvents like Chloroform-d (CDCl₃), the amine protons often appear as a "hump" or disappear entirely due to rapid exchange, potentially leading to false negatives regarding amine presence.
| Feature | Alternative A: CDCl₃ | Alternative B: DMSO-d₆ | Recommendation |
| Amine (-NH₂) Visibility | Poor. Often broad/invisible due to exchange and quadrupole broadening. | Excellent. H-bonding with solvent slows exchange; appears as sharp/distinct peak. | Use DMSO-d₆ for confirmation of amine reduction. |
| Spectral Resolution | High. Sharp lines for aromatic coupling constants. | Moderate. Viscosity can broaden lines slightly; "water" peak at 3.33 ppm can obscure benzylic protons. | Use CDCl₃ for detailed coupling analysis (if NH₂ is not critical). |
| Sample Recovery | High. Easy evaporation (bp 61°C). | Low. Difficult to remove (bp 189°C); requires lyophilization or aqueous workup. | Use CDCl₃ if the sample must be used in the next synthetic step. |
| Chemical Stability | Moderate. Traces of HCl in CDCl₃ can protonate the amine (-NH₃⁺), shifting peaks. | High. Generally inert to this specific amine. | DMSO-d₆ is safer for storage. |
Synthesis Validation: Product vs. Nitro-Precursor
The most common application of this NMR analysis is verifying the reduction of tert-butyl 2-(4-chloro-2-nitrophenyl)acetate.
-
Precursor (Nitro) Signal: Expect the aromatic protons to be significantly downfield (deshielded by -NO₂). H-3 (ortho to nitro) would appear >7.5 ppm.[1][2][3]
-
Product (Amino) Signal: The reduction to -NH₂ causes a dramatic upfield shift (shielding) of the aromatic ring protons, particularly H-3 and H-5, by approximately 0.5 - 1.0 ppm.
-
Key Indicator: Appearance of the exchangeable NH₂ signal (approx 5.0 ppm in DMSO) and disappearance of the specific Nitro-aromatic pattern.
Part 3: Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.
Sample Preparation Workflow
Figure 2: Decision tree for NMR sample preparation based on analytical goals.
Detailed Methodology
-
Massing: Weigh 5–10 mg of the tert-butyl 2-(2-amino-4-chlorophenyl)acetate.
-
Why: <5 mg yields low signal-to-noise; >15 mg causes line broadening due to viscosity/concentration effects.
-
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: If using CDCl₃, filter the solvent through basic alumina first to remove acidic impurities that might protonate the amine.
-
-
Shimming: Focus on the tert-butyl singlet at ~1.4 ppm.
-
Validation: This peak should be symmetrical and sharp. If it "shoulders" or splits, the magnetic field homogeneity (shim) is poor.
-
-
Acquisition:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (d1): 1.0 s (Sufficient for protons; increase to 5.0 s for quantitative integration of the t-butyl group).
-
Scans (ns): 16 (CDCl₃) or 32 (DMSO-d₆).
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Authoritative text on substituent additivity rules for aromatic systems).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for solvent effects on exchangeable protons).[5][4][1][6]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Verified database for chemical shift correlations).
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unn.edu.ng [unn.edu.ng]
- 6. reddit.com [reddit.com]
Publish Comparison Guide: Mass Spectrometry Profiling of tert-Butyl 2-(2-amino-4-chlorophenyl)acetate
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of tert-butyl 2-(2-amino-4-chlorophenyl)acetate (hereafter referred to as TB-2A4C ). As a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Lumiracoxib derivatives) and indole-based therapeutics, precise identification of this scaffold is essential for impurity profiling and reaction monitoring.
This document contrasts the MS performance of TB-2A4C against its structural analogs (methyl esters, free acids, and regioisomers), demonstrating why specific fragmentation pathways—particularly the diagnostic ortho-cyclization —serve as superior validation markers compared to standard retention time analysis.
Technical Profile: TB-2A4C Fragmentation
The Core Mechanism
The fragmentation of TB-2A4C under Electrospray Ionization (ESI+) is governed by two dominant factors: the lability of the tert-butyl ester and the proximity of the ortho-amino group to the carbonyl center. Unlike simple alkyl esters, TB-2A4C undergoes a "staged" degradation that is highly predictable and self-validating.
Key Diagnostic Transitions (ESI+ / CID)
| Ion Species | m/z (Monoisotopic) | Formula | Mechanism | Relative Intensity |
| Precursor [M+H]⁺ | 242.09 | C₁₂H₁₇ClNO₂⁺ | Protonation on amine | High |
| Intermediate A | 186.03 | C₈H₉ClNO₂⁺ | Neutral loss of Isobutene (-56 Da) | Very High (Base Peak) |
| Diagnostic Product B | 168.02 | C₈H₇ClNO⁺ | Cyclodehydration (-H₂O) | High |
| Chlorine Isotope | +2 Da | - | ³⁷Cl Signature (3:1 ratio) | Conserved |
The "Ortho-Effect" Pathway
The most critical feature of TB-2A4C is the formation of the fragment at m/z 168 . This is not a random bond cleavage but a chemically driven cyclization.
-
Isobutene Loss: The tert-butyl group is cleaved via a McLafferty-like rearrangement, yielding the free acid cation (m/z 186).
-
Intramolecular Cyclization: The nucleophilic ortho-amino group attacks the carbonyl carbon of the nascent acetic acid moiety.
-
Water Elimination: This expels water to form the stable 6-chloroindolin-2-one (6-chlorooxindole) core.
Note: This pathway is sterically impossible for para- or meta-amino isomers, making m/z 168 a specific identity marker for the 2-amino substitution.
Comparative Analysis: TB-2A4C vs. Alternatives
This section objectively compares TB-2A4C's MS signature against common structural alternatives to highlight specificity.
Comparison 1: Ester Moiety (Tert-Butyl vs. Methyl/Ethyl)
Hypothesis: Can we distinguish the tert-butyl ester from a methyl ester impurity?
| Feature | TB-2A4C (tert-Butyl) | Methyl Ester Analog | Significance |
| Primary Loss | -56 Da (Isobutene) | -32 Da (Methanol) | Isobutene loss is a "clean" neutral loss characteristic of t-butyl esters. |
| Energy Barrier | Low (Labile) | High (Stable) | TB-2A4C fragments at lower collision energies (CE), allowing sensitive detection of the acid core. |
| Spectrum Noise | Low | Moderate | Methyl esters often fragment non-specifically before losing the ester group. |
Comparison 2: Regioisomer Specificity (Ortho vs. Para)
Hypothesis: Can MS distinguish the 2-amino (TB-2A4C) from the 4-amino impurity?
| Feature | TB-2A4C (Ortho-Amino) | Para-Amino Isomer | Significance |
| Cyclization | Forms Oxindole (m/z 168) | Impossible | The para-isomer retains the acid form (m/z 186) or loses COOH (m/z 141) but cannot form the m/z 168 ring. |
| Base Peak | m/z 186 or 168 | m/z 186 | Presence of m/z 168 is positive confirmation of the ortho structure. |
Visualization of Fragmentation Pathways[1][2][3][4][5][6]
The following diagram illustrates the stepwise degradation of TB-2A4C, highlighting the specific "Ortho-Effect" cyclization that validates the structural identity.
Caption: Figure 1: Stepwise fragmentation showing the diagnostic transition from the free acid (m/z 186) to the cyclized oxindole (m/z 168), specific to the ortho-amino structure.
Experimental Protocol
To replicate these results and validate your standard, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg TB-2A4C in 1 mL Acetonitrile (ACN).
-
Working Solution: Dilute 10 µL Stock into 990 µL of 50:50 ACN:Water + 0.1% Formic Acid.
-
Why Formic Acid? Essential to ensure protonation of the aniline nitrogen for [M+H]⁺ formation. Without it, ionization efficiency drops significantly.
-
LC-MS/MS Parameters
-
Ionization: ESI Positive Mode.
-
Flow Rate: 0.4 mL/min (Direct Infusion or UPLC).
-
Collision Energy (CE) Ramp:
-
Low (10 eV): Preserves [M+H]⁺ (242) and [M+H-tBu]⁺ (186).
-
Medium (20-30 eV): Maximizes Diagnostic Oxindole (168).
-
High (>40 eV): Shreds ring structure (loss of Cl, m/z 133).
-
Validation Criteria (Pass/Fail)
-
Isotope Check: Observe m/z 242 and 244. Ratio must be ~3:1.
-
Fail: If ratio is 1:1, bromine contamination is likely. If no 244, chlorine is absent.
-
-
Neutral Loss Check: Confirm presence of m/z 186 (Delta = 56 Da).
-
Fail: If Delta = 14 Da, you have the Methyl ester.
-
-
Cyclization Check: Confirm presence of m/z 168 at Medium CE.
-
Fail: Absence of 168 suggests para-amino isomer or degradation of the amine.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing McLafferty rearrangements in esters).
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
- Holčapek, M., et al. (2010). "Fragmentation behavior of esters in electrospray ionization." Journal of Mass Spectrometry. (Detailed mechanisms of neutral loss in tert-butyl esters).
-
PubChem Compound Summary. "tert-Butyl 2-(2-amino-4-chlorophenyl)acetate". National Center for Biotechnology Information. [Link]
Infrared spectroscopy peaks for tert-butyl 2-(2-amino-4-chlorophenyl)acetate
Executive Summary & Application Context
tert-butyl 2-(2-amino-4-chlorophenyl)acetate (CAS: 174579-31-8) is a critical synthetic intermediate, primarily utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its structural integrity hinges on three distinct functional moieties: the labile tert-butyl ester , the nucleophilic primary amine , and the aryl chloride .
This guide provides a technical comparison of the infrared (IR) spectroscopic profile of this molecule against its two most relevant "alternatives" in a research setting:
-
The Nitro Precursor (tert-butyl 2-(4-chloro-2-nitrophenyl)acetate): To validate reaction completion (Reduction).
-
The Methyl Analogue (methyl 2-(2-amino-4-chlorophenyl)acetate): To verify ester identity and prevent scaffold mismatch.
Theoretical Framework & Spectral Assignments
The IR spectrum of tert-butyl 2-(2-amino-4-chlorophenyl)acetate is defined by the interplay between the electron-withdrawing chlorine/ester groups and the electron-donating amine on the aromatic ring.
Table 1: Diagnostic IR Peak Assignments
| Functional Group | Frequency ( | Intensity | Vibrational Mode | Diagnostic Note |
| Primary Amine (-NH₂) | 3450 - 3350 | Medium | N-H Stretch (Asym/Sym) | Appears as a doublet . Critical for confirming nitro reduction. |
| 1620 - 1640 | Medium | N-H Scissoring | Often overlaps with aromatic C=C but distinct from carbonyl. | |
| Ester Carbonyl (C=O) | 1730 - 1745 | Strong | C=O[1] Stretch | Typical for aliphatic esters.[1] Lower shift vs. phenyl esters due to methylene spacer. |
| tert-Butyl Group | 2970 - 2980 | Strong | C-H Stretch (Methyl) | Distinctly split from aromatic C-H. |
| 1390 & 1365 | Med-Strong | C-H Bend (Gem-dimethyl) | "Rabbit Ears" Doublet . The definitive fingerprint for tert-butyl vs. methyl/ethyl. | |
| 1150 - 1250 | Strong | C-O-C Stretch | Broad, complex band characteristic of esters. | |
| Aromatic Ring | 3030 - 3080 | Weak | C-H Stretch (sp²) | Above 3000 |
| 1580 - 1600 | Variable | C=C Ring Stretch | Confirms aromaticity. | |
| 800 - 900 | Strong | C-H Out-of-Plane (OOP) | Pattern specific to 1,2,4-trisubstitution. | |
| Aryl Chloride (Ar-Cl) | 1050 - 1090 | Medium | C-Cl Stretch | Often obscured; verification usually relies on mass spectrometry or fingerprint region (<800). |
Comparative Analysis: Performance vs. Alternatives
Scenario A: Reaction Monitoring (Product vs. Nitro Precursor)
Objective: Confirm the reduction of the nitro group (-NO₂) to the amine (-NH₂) without hydrolyzing the ester.
-
The Alternative (Precursor): tert-butyl 2-(4-chloro-2-nitrophenyl)acetate
-
Differentiation Strategy: The transformation is spectroscopically dramatic. The nitro precursor lacks the high-frequency N-H doublet and possesses two strong, distinctive bands for NO₂.
Comparative Data Points:
-
Disappearance of NO₂: The precursor exhibits strong bands at 1530
(Asymmetric) and 1350 (Symmetric) . In the pure product, these must be absent. -
Appearance of NH₂: The product shows the 3350/3450
doublet . -
Carbonyl Stability: The C=O peak at ~1735
should remain largely unchanged, confirming the ester was not cleaved during reduction.
Scenario B: Structural Verification (Product vs. Methyl Ester)
Objective: Distinguish the tert-butyl ester from the methyl ester (a common analog or hydrolysis/re-esterification byproduct).
-
The Alternative (Analog): methyl 2-(2-amino-4-chlorophenyl)acetate
-
Differentiation Strategy: While the amine and aromatic regions are nearly identical, the aliphatic region provides the "fingerprint."
Comparative Data Points:
-
The "Rabbit Ears" (Gem-Dimethyl):
-
tert-Butyl Product: Shows a split peak (doublet) at 1390
and 1365 . -
Methyl Analog: Shows a single methyl bending vibration near 1360-1380
(often weaker and singular).
-
-
C-H Stretching Region:
-
tert-Butyl Product: High intensity aliphatic C-H stretching at 2970-2980
due to the 9 equivalent protons. -
Methyl Analog: Significantly weaker aliphatic C-H signal (only 3 protons).
-
Visualization of Logic Pathways
Diagram 1: Synthesis Monitoring & Spectral Checkpoints
This workflow illustrates the critical IR checkpoints during the synthesis from the nitro-precursor.
Caption: Workflow for validating the reduction of the nitro precursor to the amine target using specific IR frequency checkpoints.
Diagram 2: Spectral Discrimination Logic
A decision tree for researchers to identify the correct molecule against alternatives.
Caption: Diagnostic logic tree for distinguishing the target molecule from nitro-precursors and methyl-ester analogs.
Experimental Protocol: Validated Acquisition Method
To ensure reproducibility and comparable peak intensities, the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred over KBr pellets for this intermediate to avoid hydrolysis of the ester or oxidation of the amine during pellet pressing.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4
. -
Scans: 16-32 scans (sufficient for organic solids).
-
Range: 4000 - 600
.
-
-
Sample Preparation:
-
Ensure the sample is a dry solid. Residual solvents (DCM, Ethyl Acetate) will obscure the fingerprint region.
-
Place ~2-5 mg of sample on the crystal center.
-
Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N).
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method).
-
No smoothing is usually necessary if signal-to-noise is high.
-
Normalize to the Carbonyl peak (1735
) for comparison with reference spectra.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general functional group assignments including Nitro, Amine, and Ester shifts).
-
NIST Chemistry WebBook. (2023). Infrared Spectrum of Methyl Acetate & tert-Butyl Acetate. National Institute of Standards and Technology.[2] [Link] (Used for comparative ester fingerprinting).
-
PubChem. (2024). tert-butyl 2-(4-aminophenyl)acetate (Isomer Data).[3][4] National Library of Medicine. [Link] (Source for structural confirmation of analogous isomers).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for the "Gem-dimethyl" doublet assignment).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Acetic acid, methyl ester [webbook.nist.gov]
- 3. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 67235210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 2-(4-aminophenyl)acetate | C12H17NO2 | CID 2760930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
